4-Isopropenylcyclohexanone
Overview
Description
4-Isopropenylcyclohexanone is an organic compound with the molecular formula C9H14O and a molecular weight of 138.2069 g/mol . It is characterized by a cyclohexanone ring substituted with an isopropenyl group at the fourth position. This compound is known for its applications in various fields, including synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropenylcyclohexanone can be synthesized through several methods. One common approach involves the conversion of β-pinene into this compound. This process typically involves catalytic reactions under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves scalable processes that ensure high yield and purity. The use of renewable feedstocks, such as β-pinene, is particularly advantageous for sustainable production .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The isopropenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various catalysts and reagents, including acids and bases, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Isopropenylcyclohexanone has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research explores its use in developing new therapeutic agents and drug delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-isopropenylcyclohexanone involves its interaction with specific molecular targets and pathways. The isopropenyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. These interactions are crucial for its applications in synthesis and industrial processes.
Comparison with Similar Compounds
4-Isopropylcyclohexanone: This compound has a similar structure but with an isopropyl group instead of an isopropenyl group.
Cyclohexanone: A simpler analog without any substituents on the cyclohexanone ring.
Uniqueness: 4-Isopropenylcyclohexanone is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and industrial processes that require unique chemical transformations.
Properties
IUPAC Name |
4-prop-1-en-2-ylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h8H,1,3-6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMUZRNPCVSBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338473 | |
Record name | 4-Isopropenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22460-53-3 | |
Record name | 4-(1-Methylethenyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22460-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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